molecular formula C21H17ClFN3O5S B11382341 Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11382341
M. Wt: 477.9 g/mol
InChI Key: KHBMRTHKIYZCJG-UHFFFAOYSA-N
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Description

Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and esterificationThe final step involves the esterification of the benzoate group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the fluorinated benzyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
  • Ethyl 4-[({5-chloro-2-[(3-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Uniqueness

Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to the specific positioning of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C21H17ClFN3O5S

Molecular Weight

477.9 g/mol

IUPAC Name

ethyl 4-[[5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17ClFN3O5S/c1-2-31-20(28)14-5-9-16(10-6-14)25-19(27)18-17(22)11-24-21(26-18)32(29,30)12-13-3-7-15(23)8-4-13/h3-11H,2,12H2,1H3,(H,25,27)

InChI Key

KHBMRTHKIYZCJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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